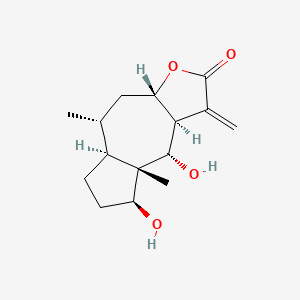
Carabrolactone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carabrolactone B is a natural sesquiterpene lactone isolated from the plant Carpesium abrotanoides, which belongs to the Asteraceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Mécanisme D'action
Target of Action
Carabrolactone B is a sesquiterpene lactone . It has shown an anti-proliferative effect on HL-60 cells, which may be due to its ability to inhibit protein synthesis and cell division . .
Mode of Action
Based on its anti-proliferative effects, it can be inferred that this compound interacts with its targets in a way that inhibits protein synthesis and cell division . This interaction and the resulting changes could potentially lead to the observed anti-proliferative effects.
Biochemical Pathways
Given its anti-proliferative effects, it can be hypothesized that this compound may affect pathways related to cell growth and division . The downstream effects of these alterations could include reduced proliferation of cells, such as the HL-60 cells mentioned earlier .
Result of Action
This compound has been shown to have an anti-proliferative effect on HL-60 cells . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell growth and division. Additionally, this compound has been shown to have chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .
Action Environment
Like all chemical compounds, the action of this compound is likely to be influenced by various environmental factors such as temperature, ph, and the presence of other substances .
Analyse Biochimique
Cellular Effects
Carabrolactone B has shown an anti-proliferative effect on HL-60 cells, which may be due to its ability to inhibit protein synthesis and cell division . It also has been shown to have chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .
Molecular Mechanism
Many sesquiterpene lactones exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carabrolactone B is typically isolated from the ethanol extract of the aerial parts of Carpesium abrotanoides The isolation process involves extensive spectroscopic analysis to elucidate its structure
Industrial Production Methods: Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Carpesium abrotanoides.
Analyse Des Réactions Chimiques
Types of Reactions: Carabrolactone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Carabrolactone B has several scientific research applications, including:
Biology: Studied for its potential anti-proliferative effects on cancer cells, such as HL-60 cells.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Carabrolactone B is structurally similar to other sesquiterpene lactones, such as Carabrolactone A . it is unique due to its specific molecular configuration and biological activities. Similar compounds include:
Carabrolactone A: Another sesquiterpene lactone isolated from Carpesium abrotanoides.
11 (13)-Dehydroivaxillin: A compound with a similar sesquiterpene lactone structure.
Propriétés
IUPAC Name |
(3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9+,10+,11+,12-,13+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXPJGDTWUKIM-FJBRTZCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CC[C@@H]3O)C)O)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
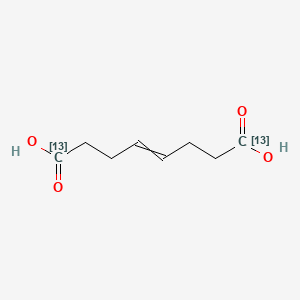
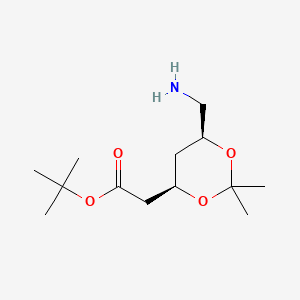
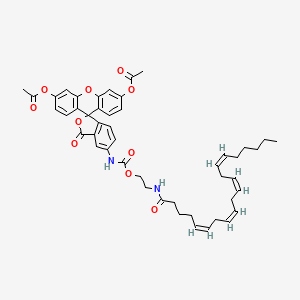
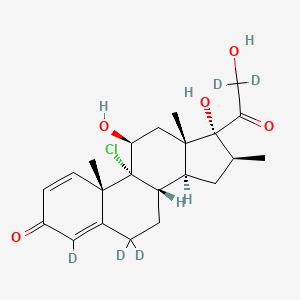
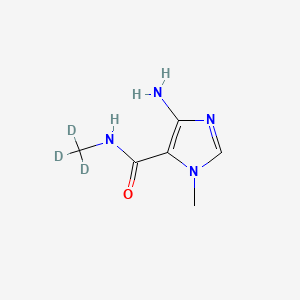
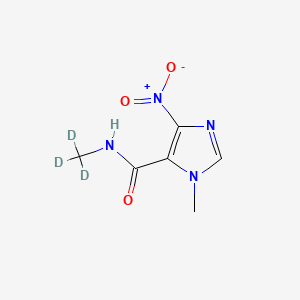
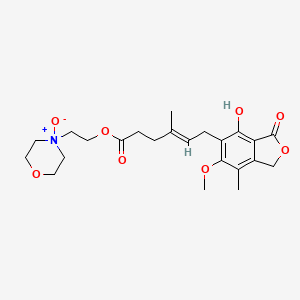
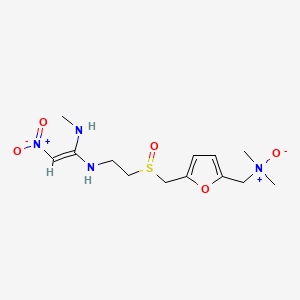
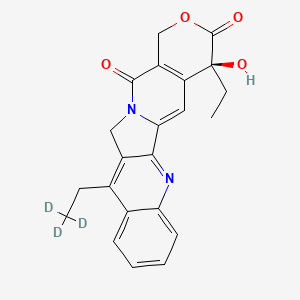
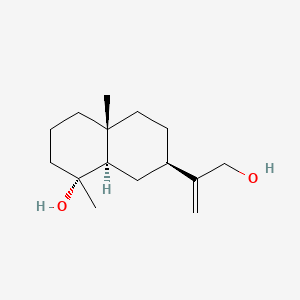
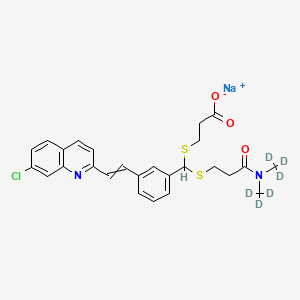

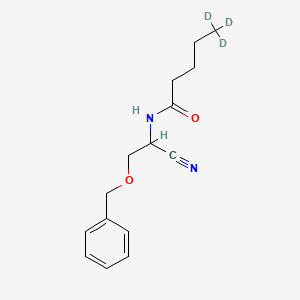
![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)
